4-{4-[(oxiran-2-yl)methoxy]phenyl}pyridine
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Overview
Description
4-{4-[(oxiran-2-yl)methoxy]phenyl}pyridine is an organic compound characterized by the presence of an oxirane (epoxide) ring and a pyridine ring. The compound’s structure includes a phenyl group substituted with an oxirane ring, which is further connected to a pyridine ring through a methoxy linkage. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(oxiran-2-yl)methoxy]phenyl}pyridine typically involves the reaction of 4-hydroxyphenylpyridine with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which subsequently cyclizes to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(oxiran-2-yl)methoxy]phenyl}pyridine undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4-{4-[(oxiran-2-yl)methoxy]phenyl}pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound’s reactivity with nucleophiles makes it useful in bioconjugation and labeling studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{4-[(oxiran-2-yl)methoxy]phenyl}pyridine involves the reactivity of the oxirane ring. The ring can undergo nucleophilic attack, leading to the formation of covalent bonds with various nucleophiles. This reactivity is exploited in bioconjugation and labeling applications, where the compound can form stable linkages with proteins, nucleic acids, and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Bisphenol F diglycidyl ether: Similar structure with two oxirane rings connected to a bisphenol core.
4-(oxiran-2-ylmethoxy)benzoic acid: Contains an oxirane ring and a benzoic acid moiety.
4-{4-[(oxiran-2-yl)methoxy]phenyl}butan-2-one: Similar structure with a butanone group instead of a pyridine ring
Uniqueness
4-{4-[(oxiran-2-yl)methoxy]phenyl}pyridine is unique due to the presence of both an oxirane ring and a pyridine ring, which imparts distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in chemistry, biology, and industry .
Properties
CAS No. |
2411312-54-2 |
---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.3 |
Purity |
95 |
Origin of Product |
United States |
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